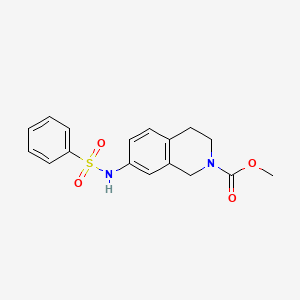

methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinoline carboxamides. This compound has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Multicomponent Reactions (MCRs)

Multicomponent reactions involve the combination of three or more reactants to form a product, where the compound can participate as a reactant. These reactions are valuable in organic chemistry for constructing complex molecules efficiently. The indole moiety present in the compound is particularly useful in MCRs for synthesizing heterocyclic compounds, which are prevalent in many drugs .

Antimicrobial Agent Development

The sulfonamide group in the compound is a well-known moiety in antimicrobial agents. By incorporating this compound into new molecules, scientists can develop novel antimicrobial agents that could be effective against resistant strains of bacteria. This is crucial in the fight against antimicrobial resistance, which is a growing global health concern .

Mechanism of Action

Target of Action

The compound “methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs .

Mode of Action

Sulfonamides, including our compound of interest, interact with their targets by inhibiting their enzymatic activities. They act as competitive inhibitors, mimicking the natural substrate of the enzyme and binding to the active site, thereby preventing the substrate from binding . This inhibition disrupts the normal biochemical processes mediated by these enzymes, leading to the therapeutic effects of the drug .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. Carbonic anhydrase plays a role in maintaining pH and fluid balance, while dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA replication . Therefore, the inhibition of these enzymes can lead to diuresis, hypoglycemia, and the treatment of certain infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides are complex and can vary between different compounds. Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can be influenced by various factors, including the specific structure of the sulfonamide, the presence of other drugs, and individual patient characteristics .

Result of Action

The molecular and cellular effects of sulfonamides’ action include disruption of normal cellular functions in pathogenic organisms, leading to their death or growth inhibition. In humans, the inhibition of carbonic anhydrase can lead to increased urine output (diuresis) and decreased blood sugar levels (hypoglycemia) . The inhibition of dihydropteroate synthetase in bacteria can prevent them from synthesizing folic acid, which is necessary for their growth and reproduction .

Action Environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions .

properties

IUPAC Name |

methyl 7-(benzenesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-17(20)19-10-9-13-7-8-15(11-14(13)12-19)18-24(21,22)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBZUCXYUPHFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2854905.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2854909.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2854910.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2854912.png)

![N-(4-isopropylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2854913.png)

![N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2854915.png)

![N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2854918.png)

![N-[1-(1-Bicyclo[4.1.0]heptanyl)ethyl]prop-2-enamide](/img/structure/B2854919.png)

![1-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2854922.png)

![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)